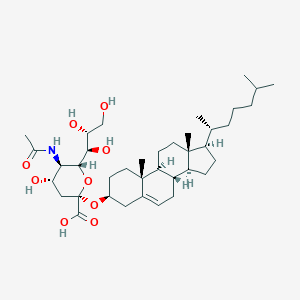

N-Ana cholesterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetylneuraminyl cholesterol is a complex biomolecule that combines the properties of sialic acids and cholesterol. Sialic acids, such as N-acetylneuraminic acid, are nine-carbon sugars that play crucial roles in cellular recognition and signaling. Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. The conjugation of N-acetylneuraminic acid with cholesterol results in a compound with unique biochemical properties, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminyl cholesterol typically involves the enzymatic or chemical conjugation of N-acetylneuraminic acid with cholesterol. One common method is the use of sialyltransferase enzymes, which catalyze the transfer of sialic acid to cholesterol under specific conditions. Chemical synthesis may involve the activation of the carboxyl group of N-acetylneuraminic acid, followed by its reaction with the hydroxyl group of cholesterol.

Industrial Production Methods: Industrial production of N-acetylneuraminyl cholesterol may leverage biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration.

化学反应分析

NANA and Reverse Cholesterol Transport (RCT)

NANA supplementation enhances RCT, a critical pathway for removing excess cholesterol from peripheral tissues to the liver for excretion. Key findings include:

-

In vivo studies in apoE⁻/⁻ mice demonstrated NANA increases:

Mechanism of Action:

-

Upregulation of ABCG1 and PPARα :

NANA increases protein expression of ATP-binding cassette transporter G1 (ABCG1) and peroxisome proliferator-activated receptor α (PPARα) in the liver, facilitating cholesterol efflux from macrophages .-

ABCG1 : Mediates cholesterol transfer to HDL particles.

-

PPARα : Activates genes involved in lipid metabolism and RCT.

-

| Protein Target | Effect of NANA | Functional Role in RCT |

|---|---|---|

| ABCG1 | ↑ 31.6% (in vitro) | Cholesterol efflux to HDL |

| PPARα | ↑ (in vivo) | Transcriptional regulation of lipid metabolism |

| SR-BI | No effect | Cholesterol uptake into liver |

Structural Interactions Between Cholesterol and Proteins

While NANA does not directly bind cholesterol, its effects are mediated through protein interactions critical for cholesterol transport:

-

Cholesterol-binding sites in proteins (e.g., NPC1, NPC2) feature:

-

Hotspots for protein-steroid interactions :

Key Amino Acid Partners in Cholesterol-Binding Proteins:

| Amino Acid | Interaction Type | Frequency in Binding Sites |

|---|---|---|

| Leu | Hydrophobic | 100% |

| Val | Hydrophobic | 89% |

| Asn | Hydrogen bond | 67% |

| Gln | Hydrogen bond | 44% |

Research Gaps and Limitations

-

No direct chemical reactions between NANA and cholesterol have been documented.

-

Most studies focus on NANA’s systemic effects on RCT rather than molecular-level interactions.

-

Structural analyses of NANA-protein interactions (e.g., PPARα binding) remain unexplored.

科学研究应用

N-acetylneuraminyl cholesterol has diverse applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of sialic acids and cholesterol in various chemical reactions.

Biology: The compound is studied for its role in cellular recognition and signaling, particularly in the context of cell membrane dynamics.

Medicine: Research explores its potential in drug delivery systems, where its unique properties can enhance the delivery of therapeutic agents.

Industry: N-acetylneuraminyl cholesterol is investigated for its use in the development of biomaterials and nanostructured lipid carriers for drug delivery.

作用机制

The mechanism of action of N-acetylneuraminyl cholesterol involves its interaction with cellular membranes and receptors. The sialic acid moiety can bind to specific receptors on the cell surface, facilitating cellular recognition and signaling. Cholesterol’s role in maintaining membrane fluidity and integrity further enhances these interactions. The compound may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes.

相似化合物的比较

N-acetylneuraminyl-galactosylceramide: Another sialic acid-containing compound with similar cellular recognition properties.

Sialyl alkyl glycerol ethers: Compounds that also combine sialic acids with lipid moieties.

Sialyl cholesterols: A broader category of compounds that include various sialic acid-cholesterol conjugates.

Uniqueness: N-acetylneuraminyl cholesterol is unique due to its specific combination of N-acetylneuraminic acid and cholesterol, which imparts distinct biochemical properties. Its ability to modulate membrane dynamics and participate in cellular signaling makes it particularly valuable in research and potential therapeutic applications.

属性

CAS 编号 |

113108-90-0 |

|---|---|

分子式 |

C38H63NO9 |

分子量 |

677.9 g/mol |

IUPAC 名称 |

(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |

InChI 键 |

GCQWCBFLOFFTJT-CANRKIPKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |

同义词 |

alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。